molecular formula C13H9FN2S B14279126 6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile CAS No. 132360-05-5

6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14279126
CAS No.: 132360-05-5
M. Wt: 244.29 g/mol
InChI Key: NDMAOKQTCODWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group, a methyl group, a sulfanylidene group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with thiourea under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
  • 4-(4-Fluorophenyl)-3-buten-2-one
  • 4-Fluorobenzaldehyde

Uniqueness

6-(4-Fluorophenyl)-4-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the sulfanylidene and carbonitrile groups provide sites for further chemical modification.

Properties

CAS No.

132360-05-5

Molecular Formula

C13H9FN2S

Molecular Weight

244.29 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H9FN2S/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)

InChI Key

NDMAOKQTCODWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)NC(=C1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.